molecular formula C15H13NO3S B4118596 3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid

3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid

Cat. No. B4118596
M. Wt: 287.3 g/mol
InChI Key: MMMCYEZRCVFMOQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid, also known as MTPA, is a compound that is widely used in scientific research. It belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as aspirin and ibuprofen. MTPA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain.

Mechanism of Action

3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and improve cognitive function in animal models. This compound has also been shown to have a protective effect on the liver and kidneys, and may be useful in the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid in lab experiments is its well-established mechanism of action and safety profile. This compound has been extensively studied and has been shown to be effective in a variety of experimental models. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on 3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid. One area of interest is the potential use of this compound in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration of this compound in cancer patients, as well as its potential use in combination with other cancer treatments. Another area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. This compound has been shown to improve cognitive function in animal models, and further studies are needed to determine its potential use in humans. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in various disease states, as well as its potential side effects and interactions with other drugs.

Scientific Research Applications

3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in animal models.

properties

IUPAC Name

3-methyl-4-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-10-9-11(15(18)19)4-5-12(10)16-7-6-13(17)14-3-2-8-20-14/h2-9,16H,1H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMCYEZRCVFMOQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC=CC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)N/C=C/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid
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3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid
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3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid
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3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid
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3-methyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}benzoic acid

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